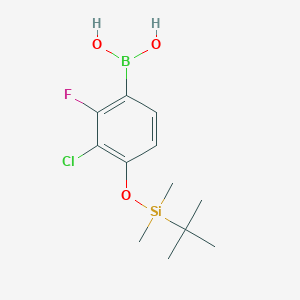
4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(tert-Butyldimethylsilyloxy)phenylboronic acid” is a chemical compound with the linear formula (CH3)3CSi(CH3)2OC6H4B(OH)2 . It is used as a reactant in various chemical reactions .
Synthesis Analysis
This compound is involved in asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double Suzuki-Miyaura coupling reactions . It is also a starting material for the synthesis of red electroluminescent polyfluorenes .Molecular Structure Analysis
The molecular weight of “4-(tert-Butyldimethylsilyloxy)phenylboronic acid” is 252.19 . The molecular formula is C12H21BO3Si .Chemical Reactions Analysis
As mentioned earlier, this compound is involved in various chemical reactions including asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . The melting point is 207 °C .Applications De Recherche Scientifique
Chemical Derivatization and Stability Studies
Studies have focused on the chemical derivatization and stability of compounds similar to 4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid. For instance, tert-butyldimethylsilylation has been examined to improve the stability and analytical detectability of various compounds, suggesting potential applications in enhancing the analysis of sensitive or unstable molecules (Purdon, Pagotto, & Miller, 1989).
Fluorescence Quenching Mechanisms
Research into fluorescence quenching mechanisms of boronic acid derivatives has been conducted, which could inform the development of novel sensors or diagnostic tools. The study on 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid provides insights into the static quenching mechanisms, potentially relevant for compounds including 4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid (Geethanjali, Nagaraja, & Melavanki, 2015).
Colorimetric Fluoride Sensor Development
The compound has been explored for its potential in developing colorimetric fluoride sensors. The specificity for fluoride detection over other anions, due to the selective cleavage of the Si–O bond by fluoride, demonstrates its application in environmental monitoring and analysis (Ren, Wu, Zhou, Li, & Xu, 2011).
Synthesis and Catalysis
Primary alkylboronic acids, including derivatives of 4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid, have been identified as highly active catalysts for dehydrative amide condensation. This highlights their role in facilitating chemical transformations, especially in the synthesis of complex organic molecules (Yamashita, Sakakura, & Ishihara, 2013).
Nucleoside Protection
The tert-butyldimethylsilyl group has been extensively used as a protecting group in nucleoside chemistry, suggesting that compounds like 4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid could be instrumental in the synthesis and modification of nucleosides, thereby contributing to research in nucleic acids and potential therapeutic agents (Ogilvie, 1973).
Safety and Hazards
Propriétés
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-3-chloro-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BClFO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(13(16)17)11(15)10(9)14/h6-7,16-17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAVSQMUJDLNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)O[Si](C)(C)C(C)(C)C)Cl)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClFO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole](/img/structure/B2926995.png)
![8-{4-[(2-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2926997.png)

![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2927001.png)
![3-(ethylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2927004.png)
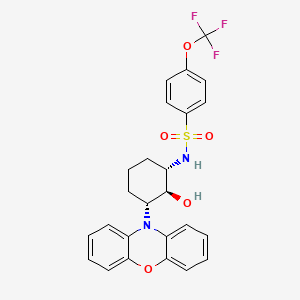
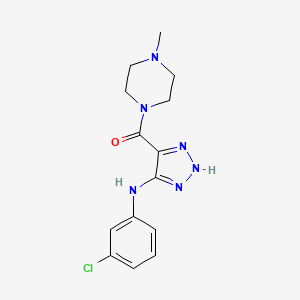
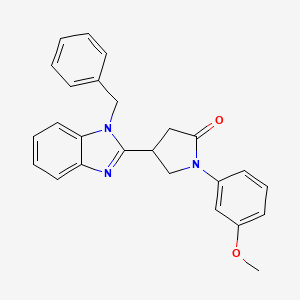
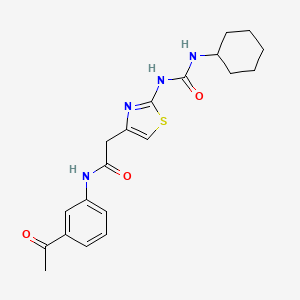

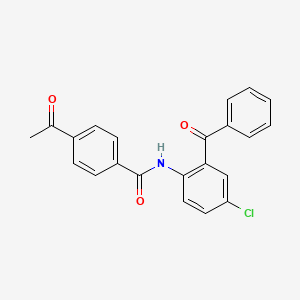
![2-Benzyl-5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2927014.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2927015.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2927017.png)